N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Catalog No.
S2754627
CAS No.
839688-40-3
M.F
C20H25NO4
M. Wt
343.423
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)aceta...

CAS Number

839688-40-3

Product Name

N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

IUPAC Name

N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Molecular Formula

C20H25NO4

Molecular Weight

343.423

InChI

InChI=1S/C20H25NO4/c1-24-18-7-13(11-22)2-3-17(18)25-12-19(23)21-20-8-14-4-15(9-20)6-16(5-14)10-20/h2-3,7,11,14-16H,4-6,8-10,12H2,1H3,(H,21,23)

InChI Key

HYNIBWHSUVRBPH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC23CC4CC(C2)CC(C4)C3

solubility

not available

N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic organic compound notable for its unique structural features, which include an adamantyl group, a formyl group, and a methoxyphenoxy moiety. This compound is characterized by the molecular formula C20H25NO4C_{20}H_{25}NO_{4} and has a molecular weight of approximately 345.42 g/mol. The presence of the adamantyl group contributes significant steric bulk, while the formyl and methoxyphenoxy groups enhance its reactivity and potential for biological interactions.

There is no current information available on the mechanism of action of N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide.

  • The adamantyl group is generally considered to have low toxicity [].
  • Aldehydes can be irritants and may react with biological tissues.

The reactivity of N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is influenced by its functional groups. Key reactions include:

  • Formation of Adamantyl Intermediate: The adamantyl group can be introduced via Friedel-Crafts alkylation, which typically involves reacting adamantane with an alkylating agent.
  • Introduction of Formyl Group: The formyl group is often introduced using a Vilsmeier-Haack reaction, where the compound reacts with N,N-dimethylformamide and phosphorus oxychloride to yield the desired aldehyde functionality.
  • Acetylation Reaction: The acetamide structure can be synthesized through the reaction of the resulting intermediate with acetic anhydride or acetyl chloride.

These reactions facilitate the compound's use in various synthetic pathways and applications in medicinal chemistry.

Research indicates that N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide exhibits significant biological activity, particularly in medicinal chemistry. Its unique structural components allow it to interact with various biological targets, including enzymes and receptors. The adamantyl moiety may enhance binding affinity due to steric effects, while the formyl and methoxyphenoxy groups can engage in hydrogen bonding, contributing to its therapeutic potential.

In preliminary studies, compounds with similar structures have shown promise in anti-inflammatory and anticancer activities, suggesting that this compound may also possess similar bioactive properties.

The synthesis of N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves several steps:

  • Formation of the Adamantyl Intermediate: This can be achieved through a Friedel-Crafts alkylation reaction.
  • Vilsmeier-Haack Reaction: The introduction of the formyl group is accomplished by reacting the adamantyl intermediate with a Vilsmeier reagent.
  • Acetylation: Finally, the acetamide is formed through acetylation of the hydroxyl group present on the phenolic structure.

These methods ensure high yields and purity of the final product, making it suitable for further applications in research and industry .

N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has diverse applications across several fields:

  • Medicinal Chemistry: Investigated as a potential pharmacophore for drug development due to its ability to interact with biological targets.
  • Materials Science: Explored for developing novel materials with enhanced stability or reactivity.
  • Biological Studies: Used to understand interactions with enzymes and receptors, providing insights into therapeutic applications.
  • Industrial

Studies on N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide's interactions have revealed its ability to bind selectively to certain biological targets. The steric bulk from the adamantyl group enhances binding affinity, while hydrogen bonding from the methoxyphenoxy moiety plays a crucial role in stabilizing these interactions. Ongoing research aims to elucidate specific pathways and mechanisms of action related to this compound's biological effects .

Several compounds share structural similarities with N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide. Below are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-formylbenzoateContains a methyl ester groupLacks adamantyl group; simpler structure
Ethyl 4-(2-formylphenoxy)benzoateFormyl group on different positionDifferent positioning affects reactivity
N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamideAcetamide instead of adamantamideVariation in alkyl substitution impacts properties
N-[4-(1-adamantyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamideAdditional phenolic ringIncreased complexity may enhance interactions

The uniqueness of N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide lies in its combination of functional groups and structural elements that provide distinct chemical reactivity and potential therapeutic applications not found in these similar compounds .

XLogP3

3.3

Dates

Last modified: 04-15-2024

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